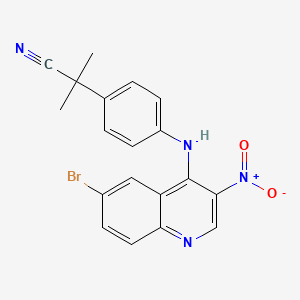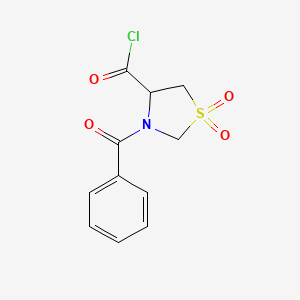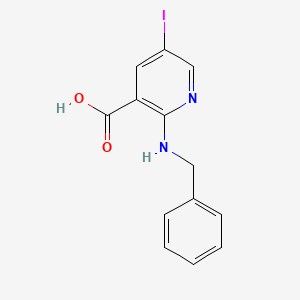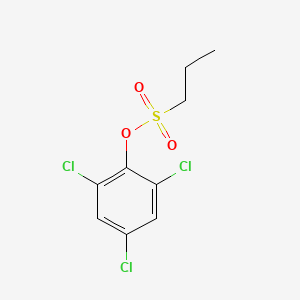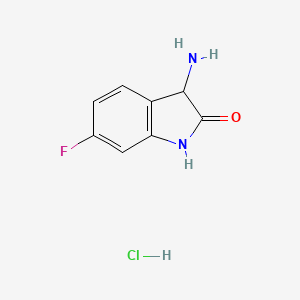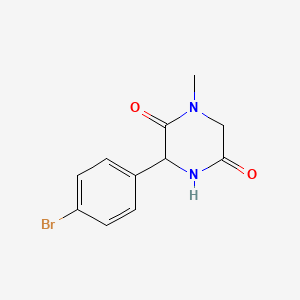
3-(4-Bromophenyl)-1-methylpiperazine-2,5-dione
Vue d'ensemble
Description
3-(4-Bromophenyl)-1-methylpiperazine-2,5-dione (3-BPMPD) is an organic compound with a molecular formula of C9H9BrN2O2. It is an important synthetic intermediate used in the production of pharmaceuticals and agrochemicals. 3-BPMPD is a versatile compound that has been used in a variety of scientific research applications, including as a synthetic intermediate, a catalyst, and an inhibitor. It has also been used in biochemical and physiological studies.
Applications De Recherche Scientifique
Synthesis and Characterization
- Fluorescent Dyes Development : Jaung, Matsuoka, and Fukunishi (1998) synthesized new types of fluorescent styryl dyes from DAMN, demonstrating the potential of these compounds in developing materials with strong fluorescence and electroluminescence properties (Jaung, Matsuoka, & Fukunishi, 1998).
Biological Applications
- Antimicrobial Activity : Cvetković et al. (2019) found that certain succinimide derivatives, including 1-(4-Bromophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione, exhibited significant in vitro antifungal activities, suggesting potential as novel fungicides (Cvetković et al., 2019).
- Enzyme Inhibition : Rooney et al. (1983) explored 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase, showing that compounds with large lipophilic substituents can be potent inhibitors, affecting metabolic pathways related to oxalate production (Rooney et al., 1983).
Material Science
- Organic Substrate Applications : Liebscher and Jin (1999) discussed the versatility of 3-ylidenepiperazine-2,5-diones as organic substrates in synthesizing natural products and derivatives, emphasizing their reactivity and potential in producing a wide range of chemical structures (Liebscher & Jin, 1999).
Crystal and Molecular Structure Analysis
- X-Ray Crystal Structure : Elix et al. (1986) provided insights into the crystal structure of related piperazine-2,5-diones, which helps in understanding the conformational preferences and potential intermolecular interactions of these compounds in the solid state (Elix et al., 1986).
Propriétés
IUPAC Name |
3-(4-bromophenyl)-1-methylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-14-6-9(15)13-10(11(14)16)7-2-4-8(12)5-3-7/h2-5,10H,6H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPARUSLBIKLAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC(C1=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-1-methylpiperazine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



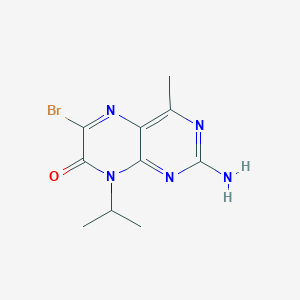
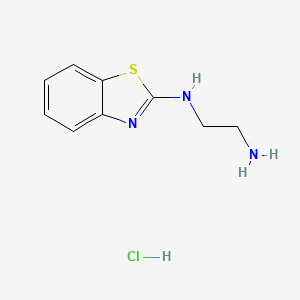
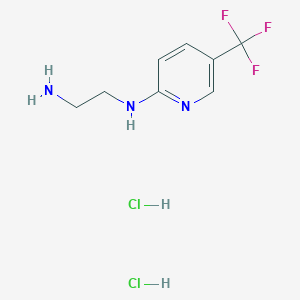
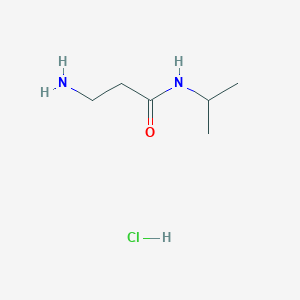
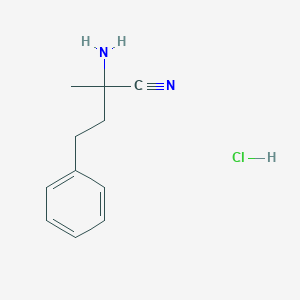
![1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine](/img/structure/B1520018.png)
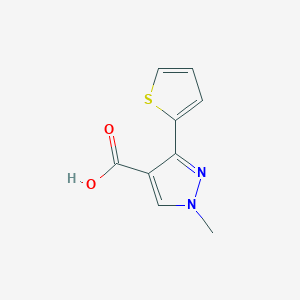
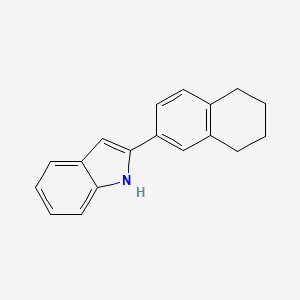
![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B1520022.png)
